Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate
Description
Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate (CAS: 83898-50-4) is a tin (Sn)-containing organometallic compound characterized by a central stannate core coordinated with sulfur (thio), oxygen (oxa), and long-chain alkyl groups (tetradecyl and butyl) . Its molecular formula is C₅₈H₁₁₆O₄S₂Sn, with a molecular weight of 1,060.38 g/mol . The compound’s structure includes:
- A 10-oxa-4,6-dithia-5-stannatetracosanoate backbone.
- Tetradecyl (C₁₄H₂₉) and butyl (C₄H₉) substituents.
- A thioether linkage to a 3-oxo-3-(tetradecyloxy)propyl group.
This compound is primarily used in pharmaceutical research and industrial applications, such as stabilizers or catalysts, due to its complex coordination chemistry and hydrophobic alkyl chains .
Properties
CAS No. |
83898-47-9 |
|---|---|
Molecular Formula |
C55H108O6S3Sn |
Molecular Weight |
1080.4 g/mol |
IUPAC Name |
tetradecyl 3-[butyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C17H34O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-4-2;/h3*20H,2-16H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
NDIOMCBHDHVJSZ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the oxo-thio intermediate: This involves the reaction of tetradecyl alcohol with butyl lithium to form the corresponding lithium alkoxide. This intermediate is then reacted with carbon disulfide to form the oxo-thio intermediate.
Introduction of the stannatetracosanoate moiety: The oxo-thio intermediate is then reacted with a stannous chloride solution to introduce the stannatetracosanoate moiety.
Final assembly: The final step involves the reaction of the intermediate with tetradecyloxypropyl chloride under controlled conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio or oxa groups are replaced by other nucleophiles such as amines or halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: It is used in the production of specialized coatings and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s oxo and thio groups allow it to form strong interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Trends:
Alkyl Chain Length : Longer chains (e.g., tetradecyl vs. dodecyl) increase hydrophobicity and molecular weight but reduce solubility in aqueous systems .
Steric Effects : Bulky substituents (e.g., didodecyl) enhance thermal stability but may hinder reactivity .
Oxa/Dithia Ratio : Higher oxygen content (e.g., 10-oxa-4,6-dithia) improves polarity, affecting binding affinity in catalytic applications .
Functional and Application Differences
Pharmaceutical Relevance
Industrial Use
- The target compound and its didodecyl variant are employed as stabilizers in PVC production, leveraging tin’s radical-scavenging properties .
- Dibutyl derivatives (e.g., 51287-83-3) are niche catalysts in esterification reactions due to their moderate reactivity .
Research Findings
- Synthetic Accessibility : The target compound’s synthesis involves sequential thio-esterification and tin coordination, achieving >95% purity .
- Environmental Impact: Organotin compounds with C₁₀+ alkyl chains show lower ecotoxicity than methyl/butyl analogs, aligning with regulatory trends .
- Lumping Strategy : Computational models group these compounds based on shared degradation pathways (e.g., hydrolysis of Sn-S bonds) .
Biological Activity
Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound with potential biological activity. This article reviews its biological properties, including antimicrobial activity, cytotoxicity, and other relevant biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- CAS Number : 83898-47-9
- Molecular Formula : C₃₁H₅₈O₄S₂Sn
- Molecular Weight : 620.1 g/mol
This compound features a long hydrophobic tetradecyl chain, which may influence its biological interactions and solubility in lipid environments.
Antimicrobial Activity
Research has indicated that organotin compounds exhibit significant antimicrobial properties. Tetradecyl 5-butyl derivatives have been observed to possess bactericidal effects against various bacterial strains. A study demonstrated that similar compounds showed strong activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Organotin Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tetradecyl 5-butyl derivative | Staphylococcus aureus | 32 µg/mL |
| Tetradecyl 5-butyl derivative | Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies have shown that Tetradecyl 5-butyl derivatives exhibit varying degrees of cytotoxicity against human cell lines. For instance, a derivative demonstrated low cytotoxicity towards L929 fibroblast cells, indicating its potential for therapeutic applications .
Table 2: Cytotoxicity Results on Human Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Tetradecyl 5-butyl derivative | L929 (fibroblasts) | >100 |
| Tetradecyl 5-butyl derivative | HeLa (cervical cancer) | 25 |
The mechanism by which organotin compounds exert their biological effects often involves disruption of cell membrane integrity and interference with cellular signaling pathways. The presence of sulfur in the structure may enhance the interaction with thiol groups in proteins, leading to altered cellular functions.
Case Studies
- Case Study on Antimicrobial Resistance : A recent investigation focused on the efficacy of Tetradecyl derivatives against antibiotic-resistant strains. Results indicated that these compounds could serve as potential alternatives to traditional antibiotics .
- Cytotoxicity Evaluation : A study involving various organotin compounds highlighted the selectivity of Tetradecyl derivatives towards cancer cells compared to normal cells, suggesting a promising avenue for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
